molecular formula C14H11ClOS B2438512 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol CAS No. 1370250-79-5

10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Cat. No.: B2438512
CAS No.: 1370250-79-5
M. Wt: 262.75
InChI Key: WSVJWOOBZBDHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a chemical compound with potential therapeutic applications. It is part of the dibenzothiepin family, which is known for its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorine atom and a hydroxyl group attached to the dibenzothiepin core.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with the dengue virus (denv) helicase and the d4 dopamine receptor .

Mode of Action

It is suggested that related compounds inhibit the viral helicase, some of them both helicase and d4 receptors . The interaction of the compound with these targets could lead to changes in their function, potentially inhibiting the replication of the dengue virus.

Biochemical Pathways

It is suggested that related compounds inhibit the viral helicase, some of them both helicase and d4 receptors . This could affect the replication of the dengue virus and the functioning of the D4 dopamine receptor, leading to downstream effects.

Result of Action

It is suggested that related compounds have an inhibitory effect on the replication of the dengue virus .

Biochemical Analysis

Cellular Effects

Some related compounds have shown to inhibit the replication of the Dengue virus in HEK293 cells . This suggests that 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some related compounds appear to inhibit only the viral helicase, some of them both helicase and D4 receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol can be achieved through various synthetic routes. One common method involves the reaction of dibenzothiepin derivatives with appropriate reagents to introduce the chlorine and hydroxyl groups. For example, the chlorination of 6,11-dihydrodibenzo[b,e]thiepin-11-one followed by reduction can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable and quality-controllable processes. These methods often include multi-step synthesis starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine and hydroxyl groups play crucial roles in its chemical reactivity and interaction with biological targets .

Properties

IUPAC Name

10-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7,14,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVJWOOBZBDHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(C3=CC=CC=C3S1)O)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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